Technical Guide: Elucidating the In Vitro Mechanism of Action of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide as a Putative VEGFR-2 Inhibitor
Technical Guide: Elucidating the In Vitro Mechanism of Action of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide as a Putative VEGFR-2 Inhibitor
Abstract: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a novel nicotinamide derivative with potential therapeutic applications as an inhibitor of angiogenesis. Emerging evidence from patent literature suggests that this class of compounds may target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenic signaling in both physiological and pathological contexts, including tumor growth.[1][2][3] This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to rigorously characterize the in vitro mechanism of action of this compound. We present a logical, multi-tiered experimental strategy, beginning with direct target engagement and enzymatic inhibition assays, followed by cell-based functional assays to confirm its effects on the VEGFR-2 signaling cascade and downstream angiogenic processes. This document serves as a roadmap for generating a robust data package to validate the compound's mechanism, potency, and potential as a lead candidate for anti-angiogenic therapy.
Introduction and Core Hypothesis
Angiogenesis, the formation of new blood vessels, is a tightly regulated process essential for development and tissue repair.[4] However, its dysregulation is a hallmark of numerous diseases, most notably cancer, where tumors induce neovascularization to secure the supply of oxygen and nutrients required for growth and metastasis.[3][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal driver of this process.[5] Specifically, the interaction of VEGF-A with its cognate receptor tyrosine kinase, VEGFR-2 (also known as KDR/Flk-1), triggers a complex intracellular signaling cascade that promotes endothelial cell proliferation, migration, survival, and permeability—the key events of angiogenesis.[5][6][7]
Consequently, inhibiting the VEGF/VEGFR-2 axis has become a cornerstone of modern anti-cancer therapy.[1][8] 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide belongs to the nicotinamide class of molecules, several of which have been investigated as potential VEGFR-2 inhibitors.[1][9][10] This structural class, combined with preliminary patent data, forms the basis of our central hypothesis:
Central Hypothesis: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide directly binds to and inhibits the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways and suppressing endothelial cell-mediated angiogenic processes in vitro.
This guide will outline the necessary experiments to systematically test this hypothesis.
The VEGFR-2 Signaling Cascade: A Hypothesized Target Pathway
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[11] These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways. The most critical of these for angiogenesis include:
-
The PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on VEGFR-2 recruits Phospholipase C gamma (PLCγ).[8] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which transmits signals to the nucleus to promote endothelial cell proliferation.[6][7]
-
The PI3K-Akt Pathway: The same Tyr1175 site can also recruit the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[6] The PI3K/Akt pathway is a primary driver of endothelial cell survival and migration.[5][12]
-
Src and Permeability: Src family kinases are also activated downstream of VEGFR-2, contributing to the activation of PI3K/Akt and playing a role in the disassembly of cell-cell junctions, which increases vascular permeability.[5]
Our putative inhibitor is hypothesized to function by preventing the initial autophosphorylation of the VEGFR-2 kinase domain, thus acting as a comprehensive blocker of all downstream signaling.
Caption: Hypothesized mechanism targeting the VEGFR-2 signaling cascade.
Experimental Validation Strategy
A tiered approach is essential for a conclusive determination of the mechanism of action. We will progress from direct biochemical assays to more complex, physiologically relevant cell-based models.
Tier 1: Direct Target Engagement and Enzymatic Inhibition
The initial objective is to confirm that the compound physically interacts with and inhibits the enzymatic function of VEGFR-2 in a cell-free system.
3.1. Experiment: In Vitro Kinase Binding Assay
-
Expertise & Experience: Before assessing function, we must confirm direct physical interaction. A binding assay provides the dissociation constant (Kd), a fundamental measure of affinity between the compound and its target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform, is a robust, high-throughput method that avoids radioactive materials and provides a highly sensitive readout.[13]
-
Trustworthiness (Self-Validating Protocol): This protocol establishes a direct physical link. A positive result here is a prerequisite for interpreting subsequent functional data. Failure to bind would indicate an indirect mechanism of action, forcing a re-evaluation of the core hypothesis.
Protocol: TR-FRET Kinase Binding Assay
-
Reagents: Recombinant human VEGFR-2 kinase domain (tagged, e.g., with GST), Europium (Eu)-labeled anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, test compound (serial dilutions), and kinase buffer.
-
Plate Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, then dilute into kinase buffer.
-
Reaction Setup: In a 384-well plate, combine the test compound dilutions, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both the Europium donor and Alexa Fluor™ acceptor wavelengths.
-
Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound. Plot the signal against the compound concentration and fit to a dose-response curve to determine the Kd.
3.2. Experiment: In Vitro Kinase Inhibition Assay
-
Expertise & Experience: Binding does not guarantee inhibition. This assay directly measures the compound's ability to block the phosphotransferase activity of VEGFR-2.[14] This yields the IC50 value, a critical measure of potency.[15] Using an ATP concentration near the Km value for the enzyme ensures that the assay is sensitive to competitive inhibitors.[16]
-
Trustworthiness (Self-Validating Protocol): This assay quantifies the functional consequence of binding. The IC50 value provides a benchmark for potency that can be correlated with results from subsequent cell-based assays. A high Kd but a potent IC50 might suggest non-competitive inhibition, providing deeper mechanistic insight.
Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant human VEGFR-2, kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, and ADP-Glo™ detection reagents.
-
Kinase Reaction: In a 96-well plate, incubate VEGFR-2, the substrate, and serial dilutions of the test compound for 10 minutes. Initiate the reaction by adding ATP (at Km concentration). Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Normalize the data (0% activity = no enzyme; 100% activity = DMSO control) and plot against compound concentration to calculate the IC50 value.[15]
Data Presentation: Tier 1 Results
| Parameter | 2-Chloro-N-{...}nicotinamide | Sorafenib (Reference)[9] |
| Binding Affinity (Kd, nM) | Hypothetical Value: 85 | ~90 |
| Enzymatic Inhibition (IC50, nM) | Hypothetical Value: 65 | ~54 |
Tier 2: Cellular Target Engagement and Pathway Inhibition
The next objective is to confirm that the compound can access its target in a cellular environment and inhibit the VEGFR-2 signaling pathway. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard model for these assays as they endogenously express VEGFR-2 and exhibit robust angiogenic responses.[4][17]
3.3. Experiment: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Expertise & Experience: This is the most direct method to assess target inhibition in a cellular context.[18] By stimulating HUVECs with VEGF-A, we activate the receptor. Pre-treatment with our compound should prevent the autophosphorylation of VEGFR-2 at key residues like Tyr1175, providing definitive evidence of on-target activity.[8] We will also probe for downstream effectors like ERK and Akt to confirm pathway blockade.[12][18]
-
Trustworthiness (Self-Validating Protocol): This experiment validates the cell-free data. It confirms cell permeability and target engagement at the molecular level. Including total protein controls (Total VEGFR-2, Total ERK, Total Akt) is critical to ensure that the observed effects are due to inhibition of phosphorylation, not protein degradation.[18]
Caption: Experimental workflow for Western Blot analysis.
Protocol: Western Blot Analysis
-
Cell Culture: Culture HUVECs to ~80% confluency. Serum-starve the cells for 12-24 hours.
-
Treatment: Pre-incubate cells with various concentrations of the test compound or DMSO (vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 100 ng/mL) for 10 minutes to induce maximal receptor phosphorylation.[18]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Use antibodies specific for phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2, and total ERK.[11][18][19]
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Tier 2 Results (Hypothetical)
| Treatment Group | p-VEGFR2 (Y1175) | Total VEGFR2 | p-Akt (S473) | Total Akt |
| Vehicle (DMSO) | + | +++ | + | +++ |
| VEGF-A (100 ng/mL) | +++ | +++ | +++ | +++ |
| VEGF-A + Compound (IC50) | + | +++ | + | +++ |
| VEGF-A + Compound (10x IC50) | - | +++ | - | +++ |
Tier 3: In Vitro Functional Angiogenesis Assays
The final step is to determine if the observed molecular inhibition translates into a functional anti-angiogenic effect. These assays measure complex cellular processes that are direct outcomes of VEGFR-2 signaling.[20][21]
3.4. Experiment: Endothelial Cell Proliferation Assay
-
Expertise & Experience: Uncontrolled proliferation is a key feature of tumor angiogenesis.[7] This assay quantifies the compound's cytostatic effect on endothelial cells. Measuring cell viability in response to VEGF stimulation provides a direct functional readout of the anti-proliferative arm of the signaling cascade.
-
Trustworthiness (Self-Validating Protocol): By stimulating with VEGF, we directly link the proliferative effect to the pathway under investigation. A dose-dependent inhibition of VEGF-stimulated proliferation, with an IC50 value comparable to that from the kinase and phosphorylation assays, creates a highly coherent mechanistic story.
Protocol: CellTiter-Glo® Proliferation Assay
-
Seeding: Seed HUVECs in a 96-well plate and allow them to adhere.
-
Treatment: Starve the cells in a low-serum medium, then treat with serial dilutions of the test compound in the presence or absence of a stimulating concentration of VEGF-A.
-
Incubation: Incubate for 48-72 hours.
-
Detection: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Analysis: Measure luminescence and calculate the IC50 for inhibition of proliferation.
3.5. Experiment: Endothelial Tube Formation Assay
-
Expertise & Experience: This assay is a cornerstone of in vitro angiogenesis research, modeling the later stages where endothelial cells differentiate and form capillary-like structures.[4][22][23] The ability to form these networks on a basement membrane extract (Matrigel®) is highly dependent on active VEGFR-2 signaling.
-
Trustworthiness (Self-Validating Protocol): This assay provides a powerful visual and quantitative endpoint. A compound that inhibits kinase activity, blocks phosphorylation, and reduces proliferation should also robustly inhibit tube formation. This functional outcome serves as the capstone of the in vitro investigation.
Protocol: Matrigel® Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Plating: Resuspend HUVECs in low-serum medium containing VEGF-A and different concentrations of the test compound.
-
Incubation: Plate the cell suspension onto the Matrigel® and incubate for 4-18 hours.
-
Imaging: Visualize the formation of tubular networks using a phase-contrast microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Data Presentation: Tier 3 Results (Hypothetical)
| Assay | Endpoint | IC50 (nM) |
| HUVEC Proliferation | Inhibition of VEGF-stimulated growth | 75 |
| Tube Formation | Inhibition of total tube length | 90 |
Synthesis and Conclusion
This technical guide outlines a rigorous, logical, and self-validating workflow to elucidate the in vitro mechanism of action for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. By systematically progressing through biochemical, molecular, and functional cellular assays, a researcher can build a cohesive and compelling data package.
If the experimental data aligns with the hypothetical results presented:
-
The compound directly binds to VEGFR-2 with high affinity (Tier 1).
-
It potently inhibits the enzyme's kinase activity (Tier 1).
-
It effectively blocks VEGF-A-induced phosphorylation of VEGFR-2 and its downstream effectors, Akt and ERK, in endothelial cells (Tier 2).
-
This molecular inhibition translates into a functional blockade of endothelial cell proliferation and differentiation into capillary-like structures (Tier 3).
Such a dataset would provide strong validation for the core hypothesis, establishing 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide as a direct inhibitor of the VEGFR-2 signaling pathway. This foundational knowledge is critical for its continued development as a potential anti-angiogenic therapeutic agent.
References
-
Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
-
Bibi, S., et al. (2020). In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. PLoS ONE, 15(1), e0227233. [Link]
-
Lohse, M., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(18), 6775. [Link]
-
Al-Warhi, T., et al. (2023). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. Scientific Reports, 13(1), 19574. [Link]
-
Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Angiogenesis Assays. Springer. [Link]
-
Kityania, L., et al. (2024). Physiologically relevant curcuminoids inhibit angiogenesis via VEGFR2 in human aortic endothelial cells. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. [Link]
-
El-Gamal, M. I., et al. (2023). Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study. Scientific Reports, 13(1), 19280. [Link]
-
ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from ibidi.com. [Link]
-
Abdel-Maksoud, M. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6090. [Link]
-
Bio-protocol. (2023). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]
-
Creative Bioarray. (2019). Cell Angiogenesis Assays. Retrieved from Creative-bioarray.com. [Link]
-
Rageh, M. F., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]
-
de Farias, A. C. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(2), e20190547. [Link]
-
Tchaikovski, V., et al. (2008). The Molecular Basis of VEGFR-1 Signal Transduction Pathways in Primary Human Monocytes. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 322-328. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from Bellbrooklabs.com. [Link]
-
Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]
-
Wang, J., et al. (2023). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
-
CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from Cusabio.com. [Link]
-
Al-Ghorbani, M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(6), 2821. [Link]
-
Bishop, E., et al. (2016). Techniques and assays for the study of angiogenesis. Cold Spring Harbor Protocols, 2016(11). [Link]
-
Alsaikhan, B., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]
-
Yasothornsrikul, S., & Tlsty, T. D. (2019). Evaluation of Angiogenesis Assays. Methods in Molecular Biology, 1952, 1-15. [Link]
-
Shibuya, M. (2013). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics, 21(1), 1-9. [Link]
Sources
- 1. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. cusabio.com [cusabio.com]
- 6. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-VEGFR Signals in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]
- 10. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-VEGF Receptor 2 (Tyr951) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ahajournals.org [ahajournals.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-VEGF Receptor 2 (phospho Y1214) antibody (ab5475) | Abcam [abcam.com]
- 20. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ibidi.com [ibidi.com]

